molecular formula C13H13ClFNO B2874187 (3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride CAS No. 1185096-94-9

(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride

Cat. No.: B2874187
CAS No.: 1185096-94-9
M. Wt: 253.7
InChI Key: TYGPBFAWEGABEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H12FNO·HCl and a molecular weight of 253.7. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of (3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-fluorophenol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biochemical assays and studies involving protein interactions and functions.

    Medicine: It is used in the development of pharmaceutical compounds and in drug discovery research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • 3-(4-Chlorophenoxy)benzylamine hydrochloride
  • 3-(4-Bromophenoxy)benzylamine hydrochloride
  • 3-(4-Methylphenoxy)benzylamine hydrochloride

These compounds share similar structural features but differ in their substituents (e.g., fluorine, chlorine, bromine, methyl). The unique properties of this compound, such as its specific reactivity and interaction with molecular targets, make it distinct from these similar compounds .

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGPBFAWEGABEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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